![molecular formula C11H8FN3O2 B2402124 N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034577-28-9](/img/structure/B2402124.png)
N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as PF-06700841, is a small molecule drug candidate that has shown promise in preclinical studies as a potential treatment for various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C11H8FN3O2.
Scientific Research Applications
1. Kinase Inhibitor Development
Compounds similar to N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant efficacy in tumor models and have been advanced into clinical trials, suggesting their potential in cancer therapy (Schroeder et al., 2009).
2. Organic Intermediate and Physicochemical Studies
Certain compounds with structures related to N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide are used as organic intermediates featuring azabicyclo and amide groups. They have been studied for their molecular structure, physicochemical properties, and potential applications in various fields (Qin et al., 2019).
3. Radioligand Development for Imaging
These compounds are also explored for their potential as radioligands, particularly in positron emission tomography (PET) imaging. They offer possibilities for noninvasive assessment of specific receptors in vivo, enhancing our understanding of various biological processes and diseases (Matarrese et al., 2001).
4. HIV Integrase Inhibition
N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide derivatives have been studied as HIV integrase inhibitors, showing promise in the treatment of AIDS. These compounds demonstrate potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents (Pace et al., 2007).
5. Potential in Nonlinear Optical and Anticancer Applications
These compounds are investigated for their nonlinear optical (NLO) properties and molecular docking analyses. They show potential interactions that may contribute to the inhibition of tubulin polymerization, indicating possible applications in anticancer therapy (Jayarajan et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The mode of action of N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other related compounds, possibly through competitive inhibition or allosteric modulation . The exact mechanism would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would depend on its specific targets and mode of action.
Result of Action
Based on the biological activities of related compounds, it could potentially influence a variety of cellular processes, such as cell proliferation, apoptosis, oxidative stress, and immune response . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, solubility, and interaction with its targets . Understanding these factors is crucial for optimizing the compound’s use and minimizing potential adverse effects.
properties
IUPAC Name |
N-(2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSNKMGDVTRIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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